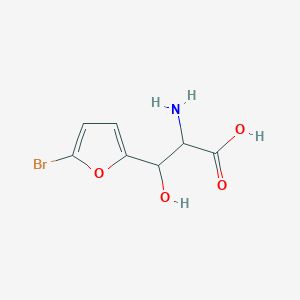
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan followed by the introduction of amino and hydroxy groups. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by subsequent reactions to introduce the amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of 2-Amino-3-(5-bromofuran-2-yl)-3-oxopropanoic acid
Reduction: Formation of 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
Substitution: Formation of 2-Amino-3-(5-azidofuran-2-yl)-3-hydroxypropanoic acid
科学研究应用
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chlorofuran-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-iodofuran-2-yl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
生物活性
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₈BrN₁O₃
- Molecular Weight : 232.06 g/mol
This structure includes an amino group, a hydroxyl group, and a brominated furan ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific receptors or enzymes, influencing metabolic processes.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Some studies have reported inhibitory effects against various bacterial strains.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Protection against neuronal cell death | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound exhibited significant antioxidant activity, with an IC₅₀ value comparable to standard antioxidants like ascorbic acid.
- Neuroprotective effects were observed in neuronal cell cultures exposed to oxidative stress, where the compound reduced cell death by approximately 40% compared to untreated controls.
-
In Vivo Studies :
- Animal models showed that administration of the compound resulted in improved cognitive function in tasks assessing memory and learning, suggesting potential applications in treating cognitive decline.
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains, showing varying degrees of inhibition. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
属性
分子式 |
C7H8BrNO4 |
|---|---|
分子量 |
250.05 g/mol |
IUPAC 名称 |
2-amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8BrNO4/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI 键 |
GITHPIDXDGTTHT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)Br)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















